4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide
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Overview
Description
4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the quinoline moiety in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3-aminoquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process. Additionally, the sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-N-(3-quinolinyl)benzenesulfonamide
- 4-hydroxy-2-quinolones
- Quinolinyl-pyrazoles
Uniqueness
4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the methoxy and dimethyl groups on the benzene ring, along with the quinoline moiety, enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-methoxy-2,5-dimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-12-9-18(13(2)8-17(12)23-3)24(21,22)20-15-10-14-6-4-5-7-16(14)19-11-15/h4-11,20H,1-3H3 |
InChI Key |
QZJBPZKNKIIDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C)OC |
Origin of Product |
United States |
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